5-Methylsulfonyl-2-[((S)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid methyl ester
Overview
Description
This compound, also known as 5-Methylsulfonyl-2-[((S)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid methyl ester, has a CAS Number of 845617-20-1 . It has a molecular weight of 326.29 .
Molecular Structure Analysis
The IUPAC name of this compound is methyl (S)-5-(methylsulfonyl)-2-(((1,1,1-trifluoropropan-2-yl)oxy)benzoate . The InChI code is 1S/C12H13F3O5S/c1-7(12(13,14)15)20-10-5-4-8(21(3,17)18)6-9(10)11(16)19-2/h4-7H,1-3H3/t7-/m0/s1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 326.29 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Scientific Research Applications
Chemical Synthesis and Applications
Acaricide Development : A compound closely related to 5-Methylsulfonyl-2-[((S)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid methyl ester, namely methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, has been identified as a novel acaricide, amidoflumet. This indicates potential applications in pest control through chemical synthesis and modification of similar compounds (Kimura & Hourai, 2005).
Na+/H+ Antiporter Inhibition : Compounds structurally akin to 5-Methylsulfonyl-2-[((S)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid methyl ester have shown effectiveness as Na+/H+ exchanger inhibitors. These compounds could serve as adjunctive therapies in treating acute myocardial infarction, highlighting potential therapeutic applications in cardiovascular diseases (Baumgarth, Beier, & Gericke, 1997).
Metal Extraction : Sulfonyl-bridged oligo(benzoic acid)s, synthesized from similar triflate esters, have been used for extracting lanthanoid ions. This points towards applications in the field of metal extraction and environmental remediation (Morohashi, Nagata, Hayashi, & Hattori, 2014).
Benzene Alkylation : Research on superacidic trifluoromethanesulfonic acid (TFSA) catalyzing the alkylation of benzene with various cyclic ethers might offer insights into the chemical reactions and potential synthetic applications of compounds like 5-Methylsulfonyl-2-[((S)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid methyl ester (Molnár, Ledneczki, Bucsi, & Bartók, 2003).
Selective Antagonist Synthesis : Derivatives of similar compounds have been developed as selective EP1 receptor antagonists. This application is significant in the development of targeted therapies in pharmacology (Naganawa et al., 2006).
Synthesis of Sugar Derivatives : The reaction of similar triflate esters with nucleophilic reagents has led to the synthesis of 2,5-anhydro sugar derivatives, indicating applications in carbohydrate chemistry and potential use in pharmaceutical synthesis (Baer, Hernández Mateo, & Siemsen, 1989).
Alkylation in Aqueous Media : Studies on alkyl 2,2,2-trifluoroethanesulfonate esters (tresylates) reacting with aqueous base suggest potential for use in synthesizing various organic compounds in an aqueous medium, which could be relevant for the derivatives of 5-Methylsulfonyl-2-[((S)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid methyl ester (King & Gill, 1996).
Safety And Hazards
properties
IUPAC Name |
methyl 5-methylsulfonyl-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O5S/c1-7(12(13,14)15)20-10-5-4-8(21(3,17)18)6-9(10)11(16)19-2/h4-7H,1-3H3/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJQZAHQFKJQSQ-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylsulfonyl-2-[((S)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid methyl ester |
Synthesis routes and methods
Procedure details
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